molecular formula C9H9BrF2O B1405096 1-Bromo-2-(2,2-difluoropropoxy)benzene CAS No. 1782342-90-8

1-Bromo-2-(2,2-difluoropropoxy)benzene

Cat. No.: B1405096
CAS No.: 1782342-90-8
M. Wt: 251.07 g/mol
InChI Key: DTKUYZJOJWDPMH-UHFFFAOYSA-N
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Description

1-Bromo-2-(2,2-difluoropropoxy)benzene is an organic compound that belongs to the class of aromatic bromides It features a benzene ring substituted with a bromine atom and a 2,2-difluoropropoxy group

Scientific Research Applications

1-Bromo-2-(2,2-difluoropropoxy)benzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Potential use in the development of advanced materials with specific electronic or optical properties.

    Medicinal Chemistry: Exploration of its derivatives for potential pharmaceutical applications.

    Biological Studies: Investigation of its interactions with biological molecules and potential use as a probe in biochemical assays.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-(2,2-difluoropropoxy)benzene typically involves the reaction of 1-bromo-2-hydroxybenzene with 2,2-difluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(2,2-difluoropropoxy)benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding phenols or quinones.

    Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products:

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of phenols or quinones.

    Reduction: Formation of cyclohexane derivatives.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(2,2-difluoropropoxy)benzene in chemical reactions involves the activation of the aromatic ring and the bromine atom. The presence of the 2,2-difluoropropoxy group can influence the electron density of the benzene ring, making it more or less reactive towards nucleophiles or electrophiles. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

    1-Bromo-2,4-difluorobenzene: Similar structure but with different substitution pattern.

    2-Bromo-1-(2,2-difluoropropoxy)-benzene: Positional isomer with different reactivity.

    1-Bromo-3-(2,2-difluoropropoxy)-benzene: Another positional isomer with unique properties.

Uniqueness: 1-Bromo-2-(2,2-difluoropropoxy)benzene is unique due to the specific positioning of the bromine and 2,2-difluoropropoxy groups, which can significantly influence its chemical reactivity and potential applications. The presence of the difluoropropoxy group can also impart unique electronic properties to the compound, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

1-bromo-2-(2,2-difluoropropoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2O/c1-9(11,12)6-13-8-5-3-2-4-7(8)10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTKUYZJOJWDPMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC=C1Br)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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